Ethyl (3,5-dimethylisoxazol-4-yl)acetate

説明

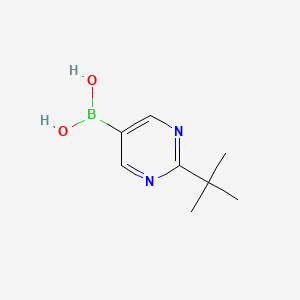

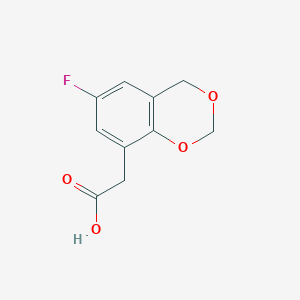

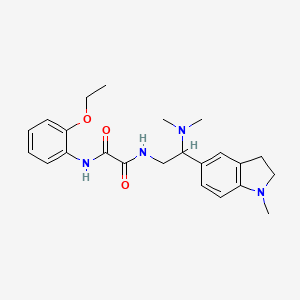

Ethyl (3,5-dimethylisoxazol-4-yl)acetate is a chemical compound with the CAS number 113618-89-6 . It is also known by its Chinese name (3,5-二甲基异恶唑-4-基)乙酸乙酯 .

Synthesis Analysis

The synthesis of Ethyl (3,5-dimethylisoxazol-4-yl)acetate and similar compounds has been a topic of research. One common method for synthesizing isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

The molecular structure of Ethyl (3,5-dimethylisoxazol-4-yl)acetate is represented by the linear formula C9H13NO3 . The InChI code for this compound is 1S/C9H13NO3/c1-4-12-9(11)5-8-6(2)10-13-7(8)3/h4-5H2,1-3H3 .Physical And Chemical Properties Analysis

Ethyl (3,5-dimethylisoxazol-4-yl)acetate has a molecular weight of 183.21 . It should be stored in a refrigerated environment .科学的研究の応用

Chemoenzymatic Synthesis

Ethyl (3,5-dimethylisoxazol-4-yl)acetate and its derivatives have been used in chemoenzymatic synthesis processes. For example, racemic syn-ethyl (E)-2-(2,2-dimethyl-6-styryl-1,3-dioxan-4-yl)acetate is hydrolyzed with high enantioselectivity by Novozyme-435. The optically pure unreacted product and hydrolysed acid are then used in the synthesis of significant biochemical compounds like the HMG-CoA reductase inhibitor rosuvastatin and the naturally occurring styryllactone cryptomoscatone E1 (P. Ramesh et al., 2017).

Corrosion Inhibition

Novel ecological triazole derivative corrosion inhibitors, including ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate, have been investigated for their effectiveness in preventing corrosion of mild steel in acidic solutions. These compounds show high inhibition performance, pointing to their potential as protective agents in industrial applications (A. Nahlé et al., 2021).

Synthesis of Polyfunctional Triazenes

Ethyl (3,5-dimethylisoxazol-4-yl)acetate derivatives have also been synthesized for use in creating polyfunctional triazenes, which are valuable in various chemical syntheses. These derivatives include the ylide moiety and ester groups, showcasing the compound's versatility in synthetic chemistry (M. Islami et al., 2007).

Drug Synthesis and Pharmacological Applications

Compounds related to ethyl (3,5-dimethylisoxazol-4-yl)acetate have been explored for their potential in drug synthesis and pharmacological applications. For instance, the enzymatic hydrolysis of methyl esters related to this compound has been used in the final step of producing prototype drugs for conditions like asthma, demonstrating the role of such compounds in developing new therapeutic agents (J. Bevilaqua et al., 2004).

Safety and Hazards

特性

IUPAC Name |

ethyl 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-12-9(11)5-8-6(2)10-13-7(8)3/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUNHGPIFCXVES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(ON=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (3,5-dimethylisoxazol-4-yl)acetate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2917692.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2917693.png)

![N-(2,6-difluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2917707.png)